molecular formula C24H34O4 B1234818 CoenzymeQ10-d6 CAS No. 1173-76-8

CoenzymeQ10-d6

Cat. No.: B1234818
CAS No.: 1173-76-8
M. Wt: 386.5 g/mol
InChI Key: XREILSQAXUAAHP-NXGXIAAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CoenzymeQ10-d6 is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexadiene ring substituted with methoxy, methyl, and trimethyl-dodecatrienyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CoenzymeQ10-d6 typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexadiene ring, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. The trimethyl-dodecatrienyl group is then added via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

CoenzymeQ10-d6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene system into a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve selective substitution.

Major Products

Scientific Research Applications

CoenzymeQ10-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is leveraged in both therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione derivatives: Compounds with similar core structures but different substituents.

    Methoxy-substituted quinones: Molecules with methoxy groups attached to a quinone core.

    Terpenoid derivatives: Compounds with similar terpenoid side chains.

Uniqueness

What sets CoenzymeQ10-d6 apart is its combination of a cyclohexadiene ring with diverse substituents, providing a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1173-76-8

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+

InChI Key

XREILSQAXUAAHP-NXGXIAAHSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

coenzyme Q3
CoQ3
ubiquinone Q3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.